9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one
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Overview
Description
9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one is a chemical compound belonging to the naphthopyran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one can be achieved through a multicomponent reaction involving 2-naphthol, aldehydes, and oxobenzenepropane (dithioates) in the presence of a catalytic amount of BF3.OEt2 under solvent-free conditions . This method is efficient and environmentally friendly, as it avoids the use of solvents.
Industrial Production Methods
Industrial production methods for this compound typically involve similar multicomponent reactions but on a larger scale. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthopyrans, quinones, and dihydro derivatives .
Scientific Research Applications
9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one involves its interaction with various molecular targets and pathways. It is known to inhibit DNA-PK and topoisomerase II, enzymes involved in DNA replication and repair . This inhibition leads to the disruption of cellular processes, resulting in antiproliferative and cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]pyran-5,10-dione: Shares a similar naphthopyran structure but with different functional groups.
3-Acetoacetyl-7-methylpyrano[4,3-b]pyran-2,5-dione: Another naphthopyran derivative with distinct biological activities.
Uniqueness
9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one is unique due to its specific hydroxyl and methyl substitutions, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
51142-93-9 |
---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
9-hydroxy-1-methylbenzo[f]chromen-3-one |
InChI |
InChI=1S/C14H10O3/c1-8-6-13(16)17-12-5-3-9-2-4-10(15)7-11(9)14(8)12/h2-7,15H,1H3 |
InChI Key |
XRTVSACRRXWWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C3=C(C=CC(=C3)O)C=C2 |
Origin of Product |
United States |
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